REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([F:13])=[C:8]([CH2:10][C:11]#[N:12])[CH:9]=1>CO.O.O.O.O.O.O.[Co](Cl)Cl>[NH3:12].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([F:13])=[C:8]([CH2:10][CH2:11][NH2:12])[CH:9]=1 |f:0.1,4.5.6.7.8.9.10|
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Name
|
|
Quantity
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1.73 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)CC#N)F
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
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2.18 g
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Type
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catalyst
|
Smiles
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O.O.O.O.O.O.[Co](Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The suspension was then filtered though Celite®
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between 1M hydrochloric acid (40 mL) and dichloromethane (40 mL)
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Type
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CUSTOM
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Details
|
The aqueous phase was separated
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (2×40 mL)
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Type
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WASH
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Details
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The combined organic solution was washed with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CCN)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |